molecular formula C23H27ClN2O5 B11520084 N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide

N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide

Cat. No.: B11520084
M. Wt: 446.9 g/mol
InChI Key: DXQCPGMINICGER-MFKUBSTISA-N
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Description

N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2-(2-METHYL-1,3-DIOXAN-2-YL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a chlorophenyl group, an ethoxyphenyl group, and a dioxane ring, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2-(2-METHYL-1,3-DIOXAN-2-YL)ACETOHYDRAZIDE typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include condensation reactions, where the key intermediates are reacted under controlled conditions to achieve the desired compound. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2-(2-METHYL-1,3-DIOXAN-2-YL)ACETOHYDRAZIDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different products.

    Substitution: Various substitution reactions can occur, where functional groups in the compound are replaced with other groups. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2-(2-METHYL-1,3-DIOXAN-2-YL)ACETOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: The compound’s chemical properties make it valuable in industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2-(2-METHYL-1,3-DIOXAN-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

When compared to similar compounds, N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2-(2-METHYL-1,3-DIOXAN-2-YL)ACETOHYDRAZIDE stands out due to its unique combination of functional groups and chemical properties. Similar compounds include those with chlorophenyl and ethoxyphenyl groups, but the presence of the dioxane ring in this compound adds to its distinctiveness. This uniqueness contributes to its specific applications and potential advantages in various scientific fields.

Properties

Molecular Formula

C23H27ClN2O5

Molecular Weight

446.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methyl-1,3-dioxan-2-yl)acetamide

InChI

InChI=1S/C23H27ClN2O5/c1-3-28-21-13-18(7-10-20(21)29-16-17-5-8-19(24)9-6-17)15-25-26-22(27)14-23(2)30-11-4-12-31-23/h5-10,13,15H,3-4,11-12,14,16H2,1-2H3,(H,26,27)/b25-15+

InChI Key

DXQCPGMINICGER-MFKUBSTISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2(OCCCO2)C)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2(OCCCO2)C)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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